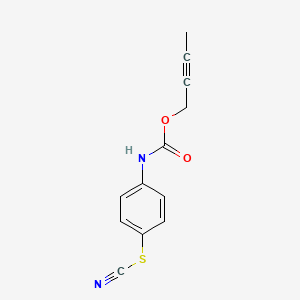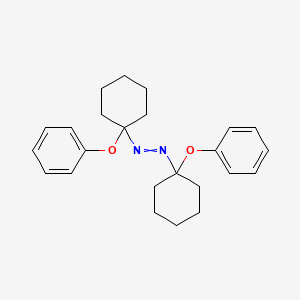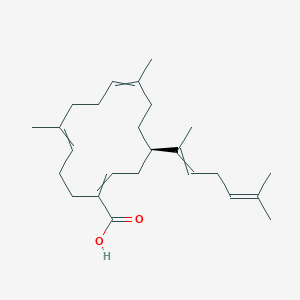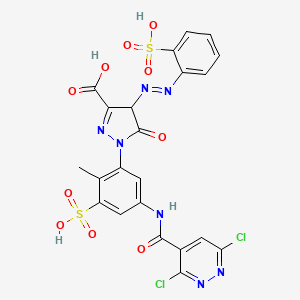
Carbanilic acid, 4-thiocyanato-2-butynyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, 4-thiocyanato-2-butynyl ester is an organic compound with the molecular formula C12H10N2O2S. It is characterized by the presence of a thiocyanate group and a butynyl ester moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbanilic acid, 4-thiocyanato-2-butynyl ester typically involves the esterification of carbanilic acid with 4-thiocyanato-2-butynyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and proceeds via the Fischer esterification mechanism . The reaction conditions generally include heating the reactants under reflux in the presence of the acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as distillation or recrystallization to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Carbanilic acid, 4-thiocyanato-2-butynyl ester can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves heating the ester with a large excess of water and a strong acid catalyst, such as hydrochloric acid.
Basic Hydrolysis (Saponification): Involves the use of a strong base, such as sodium hydroxide, to hydrolyze the ester bond.
Major Products Formed:
Hydrolysis: Produces carbanilic acid and 4-thiocyanato-2-butynyl alcohol.
Substitution Reactions: The products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, 4-thiocyanato-2-butynyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of carbanilic acid, 4-thiocyanato-2-butynyl ester involves its interaction with specific molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the ester moiety can undergo hydrolysis, releasing active intermediates that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Carbanilic Acid Esters: Other esters of carbanilic acid, such as carbanilic acid, p-methyl-, 4-thiocyanato-2-butynyl ester.
Thiocyanate Esters: Compounds containing the thiocyanate group, such as ethyl thiocyanate.
Uniqueness: Carbanilic acid, 4-thiocyanato-2-butynyl ester is unique due to the presence of both the thiocyanate and butynyl ester groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
73623-23-1 |
|---|---|
Molekularformel |
C12H10N2O2S |
Molekulargewicht |
246.29 g/mol |
IUPAC-Name |
but-2-ynyl N-(4-thiocyanatophenyl)carbamate |
InChI |
InChI=1S/C12H10N2O2S/c1-2-3-8-16-12(15)14-10-4-6-11(7-5-10)17-9-13/h4-7H,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
ZYMKQLSJPXXGRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCOC(=O)NC1=CC=C(C=C1)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)


![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)



![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)
